molecular formula C9H15N3O2 B13634004 Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate

Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate

Cat. No.: B13634004
M. Wt: 197.23 g/mol
InChI Key: TWHYYIAGLANRCX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.

    Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.

    Metronidazole: An antibiotic with an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.

Uniqueness: Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amino groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-4-imidazol-1-ylbutanoate

InChI

InChI=1S/C9H15N3O2/c1-2-14-9(13)8(10)3-5-12-6-4-11-7-12/h4,6-8H,2-3,5,10H2,1H3

InChI Key

TWHYYIAGLANRCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=CN=C1)N

Origin of Product

United States

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